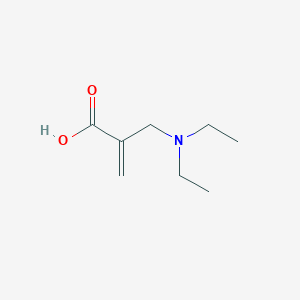

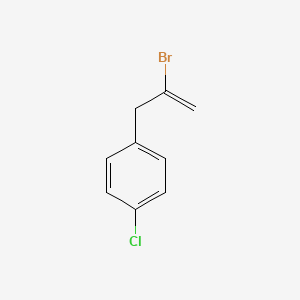

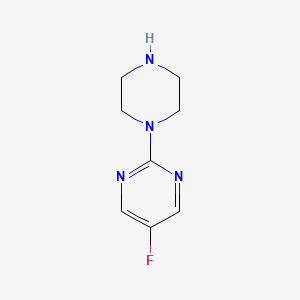

![molecular formula C15H10F2N2O B1336497 2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899360-67-9](/img/structure/B1336497.png)

2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (DFPMP) is a heterocyclic aldehyde derived from the imidazo[1,2-a]pyridine family of compounds. It is an important intermediate in the synthesis of various biologically active compounds, such as antifungal agents and anti-inflammatory agents. DFPMP has been studied extensively in recent years due to its potential applications in medicinal chemistry, pharmacology, and drug design.

Aplicaciones Científicas De Investigación

Water-Mediated Hydroamination

In the realm of organic synthesis, the compound 2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has been utilized in various syntheses, reflecting its versatility. For instance, it has been involved in the aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, as detailed in a study by Mohan, Rao, and Adimurthy (2013). This synthesis not only produced imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline in good yields under similar conditions but also led to the creation of imidazo[1,2-a]pyridine-3-carbaldehydes through a silver-catalyzed intramolecular aminooxygenation process (Mohan, Rao, & Adimurthy, 2013).

Fluorescent Molecular Rotors

Further expanding its application, this compound has also been instrumental in the synthesis of a library of fluorescent molecular rotors (FMRs). Jadhav and Sekar (2017) synthesized these FMRs by the condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties, leading to the exploration of their viscosity sensing properties. The study revealed significant emission intensity enhancement in viscous environments, showcasing the compound's potential in the field of fluorescence-based sensing technologies (Jadhav & Sekar, 2017).

Biological Applications

Unnatural Hydrophobic Base Pairing

In the innovative domain of genetic alphabet expansion, the compound has been a part of studies focusing on unnatural hydrophobic base pairing. Mitsui et al. (2003) developed an unnatural hydrophobic base, pyrrole-2-carbaldehyde, as a specific pairing partner of 9-methylimidazo[(4,5)-b]pyridine, demonstrating its potential in enhancing the diversity of DNA's genetic coding (Mitsui et al., 2003).

Antimicrobial Activity

Additionally, the compound's derivatives have been investigated for their antimicrobial activity. A study by Joshi et al. (2012) synthesized heterosubstituted chalcones and oxopyrimidines by reacting 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with various aryl acetophenones. The newly synthesized compounds were screened for their antimicrobial properties, providing insights into potential therapeutic applications (Joshi et al., 2012).

Propiedades

IUPAC Name |

2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O/c1-9-4-5-19-13(8-20)15(18-14(19)6-9)10-2-3-11(16)12(17)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQHVMUEMRAVBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

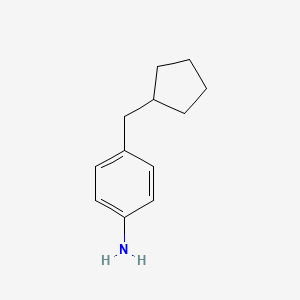

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)

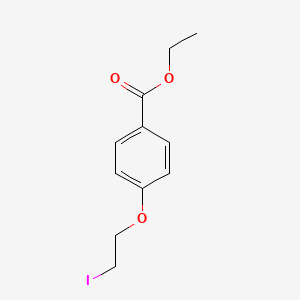

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)